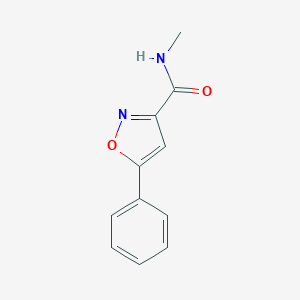

N-methyl-5-phenyl-3-isoxazolecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-12-11(14)9-7-10(15-13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMKSFSROUJANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447232 | |

| Record name | N-methyl-5-phenyl-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144537-05-3 | |

| Record name | N-methyl-5-phenyl-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for N-methyl-5-phenyl-3-isoxazolecarboxamide. The synthesis is presented as a multi-step process, beginning with the formation of the isoxazole core, followed by functional group manipulations to yield the final amide product. This document includes detailed experimental protocols derived from analogous syntheses, tabulated quantitative data for key intermediates, and visual representations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step process:

-

Step 1: Synthesis of 5-phenyl-3-isoxazolecarboxylic acid. This foundational step involves the construction of the core isoxazole ring system with the required phenyl and carboxylic acid functionalities. A common method for this is the reaction of a benzaldehyde derivative with a source of hydroxylamine and a suitable C3 synthon.

-

Step 2: Formation of 5-phenyl-3-isoxazolecarbonyl chloride. The carboxylic acid is activated for amidation by converting it to the more reactive acid chloride. This is typically achieved using a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Step 3: Amidation with Methylamine. The final step involves the reaction of the activated acid chloride with methylamine to form the target this compound.

Below is a DOT language representation of this synthetic pathway.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for each step of the synthesis. These are based on established procedures for similar isoxazole derivatives.[1][2][3][4]

Step 1: Synthesis of 5-phenyl-3-isoxazolecarboxylic acid

This procedure is adapted from the synthesis of similar isoxazole carboxylic acids.[4]

Materials:

-

Benzaldehyde oxime

-

Ethyl acetoacetate

-

Anhydrous zinc chloride

-

5% Sodium hydroxide (NaOH) solution

-

2 N Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a 10 mL round-bottom flask, combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol).

-

Gradually heat the mixture to 60°C without a solvent for approximately one hour. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethanol and stir for 30 minutes. The solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate will precipitate.

-

Treat the solid intermediate with 10 mL of 5% NaOH solution at room temperature for about 4 hours to facilitate hydrolysis. Again, monitor the reaction by TLC.

-

Upon completion of the hydrolysis, acidify the reaction mixture with 2 N HCl.

-

The resulting solid, 5-phenyl-3-isoxazolecarboxylic acid, is then filtered and recrystallized from hot ethanol.

Step 2: Formation of 5-phenyl-3-isoxazolecarbonyl chloride

This protocol is based on the general method for converting carboxylic acids to acid chlorides.[2]

Materials:

-

5-phenyl-3-isoxazolecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 5-phenyl-3-isoxazolecarboxylic acid (10 mmol, 1.95 g) in 100 mL of dichloromethane.

-

Cool the solution in an ice bath and stir for 20 minutes.

-

Slowly add thionyl chloride (12 mmol, 1.43 g) dropwise to the solution.

-

Allow the reaction to proceed for a few hours at room temperature or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-phenyl-3-isoxazolecarbonyl chloride is used in the next step without further purification.

Step 3: Amidation with Methylamine

This procedure is adapted from general amidation reactions of isoxazole acid chlorides.[3][5]

Materials:

-

5-phenyl-3-isoxazolecarbonyl chloride

-

Methylamine (solution in THF or as a gas)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Toluene

-

5% HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., argon), dissolve the crude 5-phenyl-3-isoxazolecarbonyl chloride (10 mmol) in 50 mL of dry dichloromethane.

-

Add triethylamine (11 mmol) to the solution to act as a base.

-

Slowly add a solution of methylamine (12 mmol) in THF to the reaction mixture. Alternatively, bubble methylamine gas through the solution. Maintain the temperature between 30-35°C during the addition.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with 30 mL of 5% HCl solution.

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization from a suitable solvent system such as methanol/water or toluene.

Quantitative Data

The following table summarizes typical quantitative data for the intermediates and related final products, as reported in the literature for analogous compounds. This data can be used as a benchmark for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) | Reference |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | C₁₁H₉NO₃ | 203.19 | 192-194 | - | |

| Methyl 3-phenylisoxazole-5-carboxylate | C₁₁H₉NO₃ | 203.19 | - | 76 | [2] |

| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | 127.09 | 180 | 81 | [6] |

| N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide | C₁₃H₁₃FN₂O₂ | 248.26 | 99.5-101 | - | [5] |

Experimental Workflow Visualization

The following DOT script generates a diagram illustrating a typical experimental workflow for one of the key reaction steps.

Caption: A generalized experimental workflow for a synthetic chemistry reaction.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

Physicochemical Properties of N-methyl-5-phenyl-3-isoxazolecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-methyl-5-phenyl-3-isoxazolecarboxamide (CAS No. 144537-05-3). Due to the limited availability of direct experimental data for this specific compound, this document also presents data for structurally similar isoxazole derivatives to provide valuable context and estimations. Detailed experimental protocols for determining key physicochemical parameters are included to aid researchers in further characterization. Additionally, this guide explores the biological context of isoxazole carboxamides, focusing on their role as inhibitors of cyclooxygenase (COX) enzymes and the associated signaling pathways.

Introduction

This compound is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. Understanding the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Physicochemical Properties

This compound

| Property | Value | Source |

| CAS Number | 144537-05-3 | Vendor Information |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Vendor Information |

| Molecular Weight | 202.21 g/mol | Vendor Information |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Data for Structurally Similar Compounds

To provide an estimate of the potential physicochemical properties of this compound, the following tables summarize available data for closely related molecules.

Table 2.1: Physicochemical Properties of 5-Methyl-3-phenylisoxazole-4-carboxylic acid (CAS: 1136-45-4)

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | Sigma-Aldrich |

| Molecular Weight | 203.19 g/mol | Sigma-Aldrich |

| Melting Point | 192-194 °C (lit.) | Sigma-Aldrich |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | ChemicalBook[1] |

| pKa (Predicted) | 2.11 ± 0.32 | ChemicalBook[1] |

Table 2.2: Physicochemical Properties of N,N-Dimethyl-3-phenyl-5-isoxazolecarboxamide (CAS: 169272-00-8)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | ChemicalBook[2] |

| Molecular Weight | 216.24 g/mol | ChemicalBook[2] |

| Boiling Point (Predicted) | 430.8 ± 33.0 °C | ChemicalBook[2] |

Table 2.3: Physicochemical Properties of 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (CAS: 61643-23-0)

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F₃N₂O₂ | PubChem[3] |

| Molecular Weight | 270.21 g/mol | PubChem[3] |

| logP (Computed) | 2.5 | PubChem[3] |

Experimental Protocols

This section outlines standard methodologies for the experimental determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

-

-

Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is determined in a range of solvents to understand the compound's polarity and potential for formulation.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A known mass (e.g., 1 mg) of the compound is placed in a test tube.

-

A specific volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, DMSO, acetone) is added.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).

-

The solution is visually inspected for the presence of undissolved solid.

-

Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

-

pKa Determination

The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at different pH values.

-

Method: Potentiometric Titration.

-

Apparatus: pH meter, burette, stirrer.

-

Procedure:

-

A solution of the compound of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Method: Shake-flask method.

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Biological Activity and Signaling Pathways

Isoxazole carboxamide derivatives have been widely investigated for their biological activities, with a significant focus on their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.

The inhibition of COX enzymes by isoxazole carboxamides blocks the production of prostaglandins, thereby reducing inflammation and pain. This mechanism is the basis for the action of many nonsteroidal anti-inflammatory drugs (NSAIDs).

Figure 1: Simplified signaling pathway of COX inhibition.

Experimental Workflow for Synthesis

A general synthetic route to N-substituted isoxazole carboxamides involves the coupling of an isoxazole carboxylic acid with an appropriate amine.

Figure 2: General synthetic workflow for this compound.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active isoxazole derivatives. While specific experimental data on its physicochemical properties are currently limited, this guide provides a foundational understanding through data from analogous compounds and outlines the necessary experimental protocols for its full characterization. The established role of isoxazole carboxamides as COX inhibitors highlights a key potential therapeutic application. Further research to determine the precise physicochemical profile and to fully elucidate the biological activity of this compound is warranted to explore its potential in drug discovery and development.

References

Potential Mechanisms of Action for N-methyl-5-phenyl-3-isoxazolecarboxamide: An In-depth Technical Guide

The isoxazole carboxamide scaffold is a versatile pharmacophore that has been incorporated into a wide array of biologically active molecules.[1] These compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and immunomodulatory activities.[2][3] The specific mechanism of action is largely dictated by the substitution patterns on the isoxazole and phenyl rings, as well as the nature of the carboxamide group.

Core Potential Mechanisms of Action

Based on studies of related isoxazole carboxamide derivatives, the potential mechanisms of action for N-methyl-5-phenyl-3-isoxazolecarboxamide can be categorized into several key signaling pathways and molecular targets.

Anti-inflammatory and Analgesic Activity via Cyclooxygenase (COX) Inhibition

A prominent mechanism of action for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4]

-

COX-1 and COX-2 Inhibition: Isoxazole carboxamides have been shown to inhibit both COX-1 and COX-2 enzymes. Inhibition of these enzymes blocks the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory and pain-sensitizing molecules. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[4]

| Compound | Target | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |

| A13 | COX-1 | 64 | 4.63 |

| COX-2 | 13 |

Table 1: Inhibitory concentrations (IC50) of a representative isoxazole carboxamide derivative (A13) against COX-1 and COX-2 enzymes.[5]

A common method to determine the COX inhibitory activity of a compound is the in vitro COX inhibition assay.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (at various concentrations) is pre-incubated with the COX enzyme in a buffer solution.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Caption: Potential inhibition of the COX pathway by this compound.

Anticancer Activity via a Dual Mechanism of Action

Certain isoxazole carboxamide derivatives have demonstrated potent anticancer activity through the modulation of key signaling pathways involved in cell survival and proliferation, and by inducing a specific form of cell death.[2]

-

Inhibition of Akt and STAT3 Signaling: The PI3K/Akt and JAK/STAT3 signaling pathways are often constitutively active in cancer cells, promoting cell growth, survival, and proliferation. Some N-phenyl-5-carboxamidyl isoxazoles have been shown to down-regulate the phosphorylation of both Akt and STAT3, thereby inhibiting these pro-survival pathways.[2]

-

Induction of Non-Apoptotic Cell Death (Necrosis): Interestingly, the cell death induced by these compounds was found to be mediated through necrosis rather than apoptosis, as determined by Annexin V staining and flow cytometry.[2]

| Compound | Cell Line | IC50 (µg/mL) |

| Compound 3 | Colon 38 | 2.5 |

| (N-(4-chlorophenyl)- | CT-26 | 2.5 |

| 5-carboxamidyl isoxazole) |

Table 2: In vitro cytotoxicity (IC50) of an N-phenyl-5-carboxamidyl isoxazole derivative against mouse colon tumor cell lines.[2]

Western Blot Analysis for Protein Phosphorylation:

-

Cell Lysis: Cancer cells are treated with the test compound for a specified time, followed by lysis to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total Akt and STAT3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Death Analysis:

-

Cell Staining: Treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (necrotic or late apoptotic cells).

-

Data Analysis: The percentage of live, early apoptotic, late apoptotic, and necrotic cells is quantified.

Caption: Potential dual anticancer mechanism of this compound.

Immunomodulatory Effects

Derivatives of isoxazole have been reported to possess immunoregulatory properties.[5] Leflunomide, a well-known isoxazole-containing drug, and its analogs exhibit potent immunomodulating effects.[5]

-

Gene Expression Regulation: Isoxazole derivatives can modulate the expression of various genes involved in the immune response, including cytokines (e.g., interleukins) and toll-like receptors (TLRs). This can lead to either immunosuppressive or immunostimulatory effects depending on the specific compound and the biological context.

-

Cell Treatment and RNA Extraction: Immune cells (e.g., peripheral blood mononuclear cells) are treated with the test compound, and total RNA is extracted.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the genes of interest. The expression levels are normalized to a housekeeping gene.

-

Data Analysis: The relative fold change in gene expression in treated cells compared to untreated controls is calculated.

Caption: Potential immunomodulatory effect of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on structurally similar isoxazole carboxamide derivatives provides a strong foundation for predicting its potential biological activities. The primary putative mechanisms include the inhibition of COX enzymes, leading to anti-inflammatory and analgesic effects, and the modulation of key cancer-related signaling pathways such as Akt and STAT3, coupled with the induction of necrotic cell death. Furthermore, immunomodulatory effects through the regulation of immune gene expression represent another plausible avenue of activity.

The information presented in this guide is intended to stimulate and direct future research efforts to elucidate the precise mechanism of action and therapeutic potential of this compound. Experimental validation of these potential mechanisms is a critical next step in the development of this compound for therapeutic applications.

References

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Isoxazole Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to facilitate a comprehensive understanding for researchers in drug discovery and development.

I. Core Synthetic Strategies

The synthesis of isoxazole carboxamide derivatives typically involves a multi-step process. A common and versatile method is the coupling reaction between a synthesized isoxazole carboxylic acid and various aniline derivatives.[1][2] This approach allows for the introduction of diverse substituents on the carboxamide nitrogen, enabling the exploration of structure-activity relationships.

A general synthetic procedure is outlined below:

-

Step 1: Synthesis of Isoxazole Carboxylic Acid: This often begins with the condensation of a β-ketoester with hydroxylamine, followed by subsequent reactions to yield the desired substituted isoxazole-4-carboxylic acid.[3]

-

Step 2: Amide Coupling: The synthesized isoxazole carboxylic acid is then coupled with a selected aniline derivative. This reaction is typically facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1][4] The reaction is usually carried out in an inert solvent like dichloromethane (DCM) under an inert atmosphere.[1]

Caption: General workflow for the synthesis of isoxazole carboxamide derivatives.

II. Diverse Biological Activities and Quantitative Data

Isoxazole carboxamide derivatives have demonstrated significant potential across various therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data from selected studies.

A. Anticancer Activity

A significant body of research has focused on the anticancer properties of isoxazole carboxamides. These compounds have shown cytotoxic effects against a range of cancer cell lines, often inducing apoptosis and cell cycle arrest.[5][6]

Table 1: Cytotoxic Activity of Selected Isoxazole Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2a | B16F1 | 7.55 | [1][2][7] |

| Colo205 | 40.85 | [1][2][7] | |

| HepG2 | 25.15 | [1][2][7] | |

| HeLa | 15.48 µg/mL | [5][6][8] | |

| 2d | Hep3B | ~23 µg/mL | [5][6][8] |

| HeLa | 15.48 µg/mL | [5][6][8] | |

| 2e | Hep3B | ~23 µg/mL | [5][6][8] |

| B16F1 | 0.079 | [1][2][7] | |

| 2b | HeLa | 0.11 µg/mL | [9] |

| 2a | Hep3B | 2.774 µg/mL | [9] |

| 2b | Hep3B | 3.621 µg/mL | [9] |

| 2c | MCF7 | 1.59 µg/mL | [9] |

Studies have shown that certain derivatives can induce cell cycle arrest at the G2/M phase, a mechanism similar to that of the established anticancer drug doxorubicin.[5][6] Furthermore, some compounds have been observed to shift the mode of cell death from necrosis to apoptosis, a more favorable outcome in cancer therapy.[5][6]

Caption: Proposed mechanism of anticancer activity.

B. Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole carboxamide derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[10][11][12]

Table 2: COX Inhibitory Activity of Selected Isoxazole Carboxamide Derivatives

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| A13 | 64 | 13 | 4.63 | [10][11][12] |

| 2b | 0.391 µg/mL | - | - | [9] |

| 2a | - | - | 1.44 | [9] |

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[11]

Caption: Inhibition of the cyclooxygenase (COX) pathway.

C. Antimicrobial Activity

Several isoxazole carboxamide derivatives have been evaluated for their antimicrobial properties, demonstrating activity against both bacteria and fungi.[9][13]

Table 3: Antimicrobial Activity of Selected Isoxazole Carboxamide Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 2c | Candida albicans | 2.0 | [9] |

| A8 | Pseudomonas aeruginosa | 2.0 | [10][11][12] |

| Klebsiella pneumoniae | 2.0 | [10][11][12] | |

| Candida albicans | 2.0 | [10][11][12] | |

| A9 | Pseudomonas aeruginosa | 2.0 | [11] |

| Candida albicans | 2.0 | [11] |

The presence of electron-withdrawing groups, such as halogens, on the phenyl ring of the carboxamide moiety has been suggested to enhance antimicrobial activity.

D. Other Biological Activities

Beyond these primary areas, isoxazole carboxamides have shown promise in other therapeutic domains, including:

-

Antioxidant Activity: Some derivatives have exhibited potent antioxidant properties in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4][5][6][8]

-

Analgesic Activity: Certain derivatives have demonstrated analgesic effects, potentially through non-opioid receptor pathways.[3]

-

Neuroprotective and Neuromodulatory Activity: Isoxazole carboxamides have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, suggesting their potential in treating neurodegenerative diseases like Parkinson's.[14][15][16] They can act as negative allosteric modulators, influencing receptor deactivation and desensitization.[14]

-

TGR5 Receptor Agonism: A series of 3-aryl-4-isoxazolecarboxamides have been identified as agonists of the TGR5 G-protein coupled receptor, indicating potential therapeutic applications in metabolic disorders like type II diabetes.[17]

III. Experimental Protocols

This section provides a summary of the key experimental methodologies employed in the synthesis and biological evaluation of isoxazole carboxamide derivatives.

A. General Procedure for Isoxazole Carboxamide Synthesis

-

Dissolve the starting 3-(substituted-phenyl)-5-methylisoxazole-4-carboxylic acid in dichloromethane (DCM).[4]

-

Add 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the mixture and stir under a nitrogen atmosphere at room temperature for approximately 30 minutes.[4]

-

Add the appropriate aniline derivative to the reaction mixture and continue stirring for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, remove the solvent under reduced pressure. Dissolve the residue in DCM and extract with 1% sodium bicarbonate (NaHCO₃) solution and brine.[4]

-

Dry the organic layer, concentrate it, and purify the crude product using column chromatography to obtain the final isoxazole carboxamide derivative.[1]

B. In Vitro Cytotoxicity Assay (MTS Assay)

-

Seed cancer cells in a 96-well plate at a density of approximately 2.5 x 10⁴ to 6 x 10⁴ cells/well and allow them to adhere for 72 hours.[1][8]

-

Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 1 to 500 µg/mL or 1 to 300 µM) and incubate for 24 to 72 hours.[1][8]

-

Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for 2 hours at 37°C.[8]

-

Measure the absorbance at 490 nm using a microplate reader.[8]

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Caption: Workflow for the in vitro cytotoxicity MTS assay.

C. Antimicrobial Susceptibility Testing (Microdilution Assay)

-

Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[11]

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).[11]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][11]

IV. Conclusion and Future Perspectives

Isoxazole carboxamide derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their potential in other therapeutic areas, underscores their importance in modern drug discovery. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the development of novel and more potent therapeutic agents. Future research should continue to explore the diverse pharmacological potential of this scaffold, focusing on optimizing activity, selectivity, and pharmacokinetic properties to translate these promising findings into clinical applications. The exploration of their mechanisms of action at a deeper molecular level will be crucial for the rational design of next-generation isoxazole carboxamide-based drugs.

References

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. staff.najah.edu [staff.najah.edu]

- 9. staff.najah.edu [staff.najah.edu]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kuey.net [kuey.net]

- 14. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

N-methyl-5-phenyl-3-isoxazolecarboxamide (CAS 144537-05-3): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dated: December 28, 2025

Abstract

N-methyl-5-phenyl-3-isoxazolecarboxamide, with CAS number 144537-05-3, is a small molecule belonging to the isoxazole class of heterocyclic compounds. While specific research on this particular molecule is limited, the isoxazole core is a well-established pharmacophore present in numerous biologically active compounds. This technical guide provides a summary of the available information on this compound, including its synthesis, and physicochemical properties. In the absence of direct experimental data on its biological activity, this document also explores the potential pharmacological relevance based on structurally similar isoxazole derivatives and outlines general experimental protocols for its investigation.

Core Properties

Currently, detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. The following table summarizes its basic molecular and structural information.

| Property | Value | Source |

| CAS Number | 144537-05-3 | [CymitQuimica] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [CymitQuimica] |

| Molecular Weight | 202.21 g/mol | [CymitQuimica] |

| IUPAC Name | N-methyl-5-phenylisoxazole-3-carboxamide | [CymitQuimica] |

| Canonical SMILES | CNC(=O)C1=NOC(=C1)C2=CC=CC=C2 | [CymitQuimica] |

| Physical Form | Solid (predicted) | - |

| Solubility | Expected to be soluble in organic solvents | - |

Synthesis

A method for the synthesis of this compound has been described in a doctoral thesis. The synthesis proceeds via a base-catalyzed condensation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure described by Trogu, E. in his doctoral thesis.[1]

Materials:

-

2-nitro-N-methylacetamide (precursor to the nitrile oxide)

-

Phenylacetylene

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Chloroform (CHCl₃)

-

Diethyl ether ((C₂H₅)₂O)

-

Brine (saturated NaCl solution)

Procedure:

-

In a round-bottom flask, dissolve 2-nitro-N-methylacetamide and phenylacetylene in chloroform.

-

Add a catalytic amount of DABCO (0.05 equivalents) to the solution to act as the base.

-

Heat the reaction mixture at 60 °C for 72 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, remove the chloroform under reduced pressure.

-

Dissolve the resulting residue in diethyl ether.

-

Wash the diethyl ether solution with brine (3 x 15 mL portions).

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by a suitable method such as column chromatography or recrystallization.

Synthesis Workflow

References

Spectroscopic and Synthetic Insights into N-methyl-5-phenyl-3-isoxazolecarboxamide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic data for isoxazole carboxamide derivatives structurally related to N-methyl-5-phenyl-3-isoxazolecarboxamide. Due to a lack of publicly available, specific spectroscopic data for the target compound, this document focuses on presenting comprehensive data from close structural analogs. This information is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, drug discovery, and materials science, aiding in the characterization and development of novel isoxazole-based compounds.

The isoxazole scaffold is a prominent heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The data and protocols presented herein are compiled from various scientific publications and are intended to provide a foundational understanding for the synthesis and characterization of this class of compounds.

Synthesis of Isoxazole Carboxamides: A General Protocol

The synthesis of N-substituted isoxazole carboxamides typically involves the coupling of an isoxazole carboxylic acid with a corresponding amine. A common method employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[2]

Experimental Protocol: Amide Coupling Reaction [2]

-

Acid Activation: To a solution of the appropriate isoxazole carboxylic acid (e.g., 5-phenylisoxazole-3-carboxylic acid) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent (e.g., EDC, 1.1 equivalents) and a catalyst (e.g., HOBt, 0.5 equivalents or DMAP).

-

Reaction Mixture Stirring: Stir the mixture at room temperature for approximately 30 minutes to form the active ester intermediate.

-

Amine Addition: Add the desired amine (e.g., methylamine, 1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted isoxazole carboxamide.

Spectroscopic Data for Analogous Compounds

The following tables summarize the spectroscopic data for various isoxazole carboxamide derivatives that are structurally related to this compound.

Table 1: ¹H NMR Data for Isoxazole Carboxamide Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide [2] | DMSO-d₆ | 10.66 (s, 1H, NH), 7.76 (d, J = 7.5 Hz, 2H, Ar-H), 7.70 (s, 2H, Ar-H), 7.50 (s, 3H, Ar-H), 7.37 (d, J = 8 Hz, 2H, Ar-H), 2.60 (s, 3H, -CH₃) |

| 5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide [2] | DMSO-d₆ | 10.45 (s, 1H, NH), 7.70 (s, 2H, Ar-H), 7.60 (d, J = 7.5 Hz, 2H, Ar-H), 7.50 (s, 3H, Ar-H), 7.28 (d, J = 8 Hz, 2H, Ar-H), 2.59 (s, 3H, -SCH₃), 2.46 (s, 3H, -CH₃) |

| N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide [2] | DMSO-d₆ | 9.20 (s, 1H, NH), 7.88 (s, 1H, Ar-H), 7.70-7.56 (m, 5H, Ar-H), 7.14 (s, 1H, Ar-H) |

| 5-(4-chlorophenyl)-3-phenylisoxazole [3] | CDCl₃ | 7.87-7.83 (m, 2H, Ar-H), 7.79-7.75 (m, 2H, Ar-H), 7.50-7.44 (m, 5H, Ar-H), 6.81 (s, 1H, isoxazole-H) |

| 3-methyl-5-phenylisoxazole [3] | CDCl₃ | 7.76-7.70 (m, 2H, Ar-H), 7.46-7.37 (m, 3H, Ar-H), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, -CH₃) |

Table 2: ¹³C NMR Data for Isoxazole Carboxamide Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (related core) [4] | DMSO-d₆ | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |

| 5-(4-chlorophenyl)-3-phenylisoxazole [3] | CDCl₃ | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 |

| 3-methyl-5-phenylisoxazole [3] | CDCl₃ | 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40 |

Table 3: IR and Mass Spectrometry Data for Isoxazole Carboxamide Analogs

| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide [2] | 1666.46 (C=O) | ESI-MS: 373.0894 [M+H]⁺ |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide [2] | 1659.55 (C=O) | ESI-MS: 363.0958 [M+H]⁺ |

| 5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide [2] | 1650.32 (C=O) | ESI-MS: 325.1008 [M+H]⁺ |

| 5-methylisoxazole-3-carboxylic acid [5] | 1718 (C=O), 1652 (C=C), 1538 (N-O), 1250 (C-O) | - |

Structural Characterization Logic

The characterization of a novel isoxazole carboxamide derivative involves a logical progression of spectroscopic analyses.

This guide provides a starting point for researchers working with this compound and related compounds. The compiled data from analogous structures should prove useful for the interpretation of experimental results and for the rational design of new derivatives.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

In Silico Modeling of N-methyl-5-phenyl-3-isoxazolecarboxamide: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of N-methyl-5-phenyl-3-isoxazolecarboxamide, a compound belonging to a class of isoxazole derivatives with demonstrated therapeutic potential. Drawing upon existing literature for structurally similar compounds, this document outlines a systematic approach to investigate its potential as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and carcinogenesis. This guide details methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, presenting a robust workflow for virtual screening and lead optimization. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the proposed in silico analysis.

Introduction

The isoxazole carboxamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory effects. The title compound, this compound, is a representative of this class. While specific experimental data for this exact molecule is limited in the public domain, extensive research on analogous 5-phenyl-3-isoxazolecarboxamide derivatives strongly suggests that Cyclooxygenase-2 (COX-2) is a primary and logical therapeutic target. Selective COX-2 inhibitors are of significant clinical interest as they can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

This guide, therefore, focuses on the in silico evaluation of this compound as a potential COX-2 inhibitor, providing researchers with a detailed roadmap for computational analysis.

Predicted Physicochemical and Drug-Likeness Properties

Prior to extensive computational modeling, it is crucial to assess the fundamental physicochemical and drug-likeness properties of this compound. These parameters, predicted using computational tools, offer initial insights into the compound's potential as a drug candidate.

| Property | Predicted Value | Tool/Method |

| Molecular Weight | 216.22 g/mol | ChemDraw |

| LogP (o/w) | 2.15 | SwissADME |

| H-bond Donors | 1 | SwissADME |

| H-bond Acceptors | 3 | SwissADME |

| Molar Refractivity | 60.45 | SwissADME |

| Topological Polar Surface Area (TPSA) | 58.23 Ų | SwissADME |

| Lipinski's Rule of Five Violations | 0 | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

In Silico Modeling Workflow

The following diagram illustrates the proposed in silico workflow for the comprehensive evaluation of this compound.

Unveiling the Molecular Targets of Phenyl-Isoxazole-Carboxamide Derivatives: A Technical Guide

Introduction

The isoxazole scaffold is a prominent heterocycle in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, N-aryl-isoxazole-carboxamide derivatives have emerged as a versatile pharmacophore, demonstrating a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. While specific target identification studies for N-methyl-5-phenyl-3-isoxazolecarboxamide are not extensively documented in publicly available literature, a wealth of information exists for the broader class of phenyl-isoxazole-carboxamide derivatives. This technical guide consolidates the existing research to provide a comprehensive overview of the identified molecular targets, the experimental methodologies employed for their discovery, and the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this chemical series for therapeutic applications.

Quantitative Biological Activity

The biological activity of various phenyl-isoxazole-carboxamide derivatives has been quantified across several studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, providing a comparative view of their potency against different biological targets and cell lines.

Table 1: Anticancer Activity of Phenyl-Isoxazole-Carboxamide Derivatives

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Compound 2a (phenyl-isoxazole-carboxamide derivative) | HeLa | 0.91 | [1] |

| Hep3B | 8.02 | [1] | |

| Compound 2d (3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide) | Hep3B | ~23 µg/ml | [2] |

| HeLa | 15.48 µg/ml | [2] | |

| Compound 2e (3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide) | Hep3B | ~23 µg/ml | [2] |

| Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole) | Colon 38 | 2.5 µg/mL | [3][4] |

| CT-26 | 2.5 µg/mL | [3][4] | |

| Akt Kinase | ~5 µg/mL | [3] | |

| Various Phenyl-isoxazole-carboxamide derivatives | Hep3B | 5.96–28.62 | [1] |

| Hek293T | 112.78–266.66 | [1] |

Table 2: Cyclooxygenase (COX) Inhibition by Isoxazole-Carboxamide Derivatives

| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| A13 | 64 | 13 | 4.63 | [5] |

Table 3: Antitubercular and Antimicrobial Activity of Isoxazole-Carboxamide Derivatives

| Compound ID | Organism | MIC | Reference |

| Compounds 9, 13, 19, 20 | Mycobacterium tuberculosis H37Rv | 6.25 µM | [6] |

| Compounds 10, 14 | Mycobacterium tuberculosis H37Rv | 3.125 µM | [6] |

| Compounds 15, 17 | Mycobacterium tuberculosis H37Rv | 12.5 µM | [6] |

| Compound A8 | Pseudomonas aeruginosa | 2 mg/ml | [5] |

| Klebsiella pneumonia | 2 mg/ml | [5] | |

| Candida albicans | 2 mg/ml | [5] |

Experimental Protocols

The identification of the biological targets and the evaluation of the activity of phenyl-isoxazole-carboxamide derivatives have been accomplished through a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Cytotoxicity Assays

-

Objective: To determine the concentration of a compound that inhibits the growth of a cell line by 50% (IC50).

-

General Protocol (MTS Assay):

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, Hep3B) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized isoxazole-carboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Absorbance Reading: After a further incubation period, the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis for Signaling Pathway Interrogation

-

Objective: To detect specific proteins in a cell lysate and to determine their expression levels, including post-translational modifications like phosphorylation. This is crucial for elucidating the mechanism of action.

-

General Protocol:

-

Cell Lysis: Cells treated with the test compound and control cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated STAT3, Akt).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the protein expression level.

-

In Vitro COX Inhibition Assay

-

Objective: To measure the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

-

General Protocol:

-

Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid) are prepared.

-

Compound Incubation: The test compounds are pre-incubated with the COX enzymes for a specific time.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The product of the reaction (e.g., prostaglandin E2) is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

-

Visualizing Molecular Pathways and Workflows

Diagrams are essential for representing complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate key findings and methodologies related to phenyl-isoxazole-carboxamide derivatives.

The phenyl-isoxazole-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily focused on anticancer and anti-inflammatory activities, point towards the modulation of key signaling pathways, including the JAK/STAT and Akt pathways, as well as the inhibition of enzymes like COX. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to build upon, enabling further exploration of this chemical class and the precise identification of their molecular targets. Future studies employing advanced target deconvolution techniques will be instrumental in fully elucidating the mechanisms of action of these versatile compounds and unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-methyl-5-phenyl-3-isoxazolecarboxamide: A Technical Overview of Physicochemical Properties and Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information regarding the physicochemical properties of N-methyl-5-phenyl-3-isoxazolecarboxamide. While a comprehensive, experimentally determined solubility profile is not presently available in the public domain, this document outlines the known characteristics of the compound and provides standardized methodologies for future solubility assessment. The isoxazole scaffold is a significant feature in many biologically active compounds, making a thorough understanding of the properties of its derivatives, such as this compound, crucial for further research and development.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data has been aggregated from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Alfa Chemistry[5] |

| Molecular Weight | 202.21 g/mol | PubChem[6], Alfa Chemistry[5] |

| IUPAC Name | N-methyl-5-phenyl-1,2-oxazole-3-carboxamide | Alfa Chemistry[5] |

| CAS Number | 144537-05-3 | Alfa Chemistry[5] |

| SMILES | CNC(=O)C1=NOC(=C1)C2=CC=CC=C2 | Alfa Chemistry[5] |

| InChIKey | MOMKSFSROUJANN-UHFFFAOYSA-N | Alfa Chemistry[5] |

Solubility Profile

For drug development purposes, determining the aqueous solubility is a critical step. Techniques such as micronization or the creation of amorphous-crystalline composites with polymers have been shown to significantly enhance the dissolution rate of poorly soluble compounds.[8]

Experimental Protocols

The following section outlines a standard experimental protocol for determining the solubility of a compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)

-

Calibrated analytical balance

-

Vials with screw caps

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

Synthesis and Related Biological Activity

While specific signaling pathways involving this compound are not detailed in the available literature, related N-phenyl-5-carboxamidyl isoxazoles have been investigated for their potential as chemotherapeutic agents. For instance, some derivatives have been shown to act as anti-inflammatory agents and exhibit anticancer activity against colon cancer cells.[9] One mechanism of action for a related compound, N-(4-chlorophenyl)-5-carboxamidyl isoxazole, was found to involve the inhibition of the JAK3/STAT3 signaling pathway.[9] The synthesis of such compounds often involves the reaction of an appropriate aniline with an acid chloride.[9]

Below is a generalized workflow for the synthesis of N-phenyl-5-carboxamidyl isoxazoles.

Caption: General synthesis workflow for N-phenyl-5-carboxamidyl isoxazoles.

The following diagram illustrates a potential, though unconfirmed, signaling pathway that could be investigated for this compound based on the activity of related compounds.

Caption: Postulated inhibitory effect on the JAK3/STAT3 signaling pathway.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ijpca.org [ijpca.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2 | CID 644844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation of N-methyl-5-phenyl-3-isoxazolecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of the chemical compound N-methyl-5-phenyl-3-isoxazolecarboxamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles of the constituent isoxazole and carboxamide functional groups to predict its stability profile under various stress conditions, including hydrolysis, photolysis, and thermal stress. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and structurally related compounds, offering insights into potential degradation products and methodologies for stability assessment.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a 5-phenyl-substituted isoxazole ring linked to an N-methylcarboxamide moiety, suggests a unique combination of chemical properties that warrant a thorough investigation of its stability. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is known for the lability of its N-O bond, which can be susceptible to cleavage under various conditions. Similarly, the amide bond of the carboxamide group can undergo hydrolysis. Understanding the stability of this compound is crucial for its development as a potential therapeutic agent, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities.

This guide will explore the theoretical degradation pathways under hydrolytic, photolytic, and thermal stress conditions. It also presents hypothetical experimental protocols for stability testing and templates for the systematic presentation of quantitative data.

Predicted Degradation Pathways

The degradation of this compound is anticipated to primarily involve two key pathways: hydrolysis of the amide bond and cleavage of the isoxazole ring . The specific conditions will likely dictate the predominant degradation route and the resulting products.

Hydrolytic Degradation

Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, typically accelerated by heat.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the carboxamide is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the cleavage of the C-N bond, yielding 5-phenyl-3-isoxazolecarboxylic acid and methylamine.[1][2][3][4]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the methylamine, forming a carboxylate salt of 5-phenyl-3-isoxazolecarboxylic acid.[1][4]

Photolytic Degradation

Isoxazole rings are known to be photoreactive, with the N-O bond being particularly susceptible to cleavage upon exposure to UV light.[5][6] The photodegradation of this compound could proceed through a high-energy diradical intermediate following the homolytic cleavage of the N-O bond.[7] This can lead to a cascade of reactions, including rearrangement to an oxazole derivative or fragmentation into smaller molecules. The rate of photodegradation can be influenced by the presence of photosensitizers and the solvent system.[8][9][10]

Thermal Degradation

While amides are generally thermally stable, elevated temperatures can lead to degradation.[11] For this compound, thermal stress could induce decarboxylation of the isoxazole ring or cleavage of the amide bond. The specific degradation products would depend on the temperature and the presence of oxygen. Thermal degradation of some amide-containing polymers is known to occur via cleavage of the amide bond.[12][13][14]

Oxidative Degradation

The isoxazole ring can be susceptible to oxidative degradation. For instance, ozonation has been shown to proceed via electrophilic addition to the aromatic rings of isoxazole-containing compounds.[15] In the context of drug development, oxidative stress (e.g., exposure to peroxides) could lead to ring opening and the formation of various oxidized byproducts.

A proposed overarching degradation scheme is presented below:

Quantitative Data Presentation

To facilitate the systematic collection and comparison of stability data, the following table templates are proposed.

Table 1: Hydrolytic Stability of this compound

| Condition | Time (hours) | % Parent Compound Remaining | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 M HCl (RT) | 0 | |||

| 24 | ||||

| 48 | ||||

| 0.1 M HCl (50°C) | 0 | |||

| 24 | ||||

| 48 | ||||

| pH 7.4 Buffer (RT) | 0 | |||

| 24 | ||||

| 48 | ||||

| pH 7.4 Buffer (50°C) | 0 | |||

| 24 | ||||

| 48 | ||||

| 0.1 M NaOH (RT) | 0 | |||

| 24 | ||||

| 48 | ||||

| 0.1 M NaOH (50°C) | 0 | |||

| 24 | ||||

| 48 |

Table 2: Photostability of this compound (Solid State and Solution)

| Condition | Exposure Time (hours) | % Parent Compound Remaining | Major Degradant 1 (%) |

| Solid, UV Light (254 nm) | 0 | ||

| 6 | |||

| 12 | |||

| Solution (Acetonitrile), UV (254 nm) | 0 | ||

| 6 | |||

| 12 | |||

| Solid, White Light (ICH Q1B) | 0 | ||

| 72 | |||

| Solution (Acetonitrile), White Light | 0 | ||

| 72 |

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for assessing the stability of this compound.

Protocol for Hydrolytic Stability Assessment

Objective: To determine the rate and products of hydrolysis under acidic, neutral, and basic conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid

-

Phosphate Buffer (pH 7.4)

-

0.1 M Sodium Hydroxide

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a UV detector

-

pH meter

-

Thermostatically controlled water bath

Procedure:

-

Prepare stock solutions of this compound in acetonitrile (e.g., 1 mg/mL).

-

For each condition (0.1 M HCl, pH 7.4 buffer, 0.1 M NaOH), add a small aliquot of the stock solution to the respective aqueous medium in a sealed vial to achieve a final concentration of approximately 50 µg/mL.

-

Prepare two sets of samples for each condition: one for room temperature (RT) and one for elevated temperature (e.g., 50°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Quench the reaction if necessary (e.g., neutralize acidic/basic samples).

-

Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.

Protocol for Photostability Assessment

Objective: To evaluate the impact of light exposure on the stability of this compound in both solid and solution states.

Materials:

-

This compound (solid)

-

Acetonitrile (UV grade)

-

Quartz cuvettes or vials

-

Photostability chamber equipped with UV and visible lamps (compliant with ICH Q1B guidelines)

-

Control samples wrapped in aluminum foil

Procedure:

-

Solid State: Place a thin layer of the solid compound in a transparent container. Prepare a control sample wrapped in aluminum foil.

-

Solution State: Prepare a solution of the compound in acetonitrile (e.g., 50 µg/mL) in a quartz vial. Prepare a control sample wrapped in aluminum foil.

-

Place both the exposed and control samples in the photostability chamber.

-

Expose the samples to a light source as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

At appropriate time intervals, withdraw samples.

-

For solid samples, dissolve a known amount in a suitable solvent.

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Compare the chromatograms of the exposed samples with those of the control samples to identify and quantify any photodegradants.

Conclusion

References

- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 5. biorxiv.org [biorxiv.org]

- 6. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for N-methyl-5-phenyl-3-isoxazolecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following experimental protocols for N-methyl-5-phenyl-3-isoxazolecarboxamide are provided as a representative guide. Due to the absence of a comprehensive, published protocol for this specific molecule, the methodologies described herein are compiled and adapted from established procedures for structurally analogous phenyl-isoxazole-carboxamide derivatives. Researchers should optimize these protocols based on their specific experimental context and available instrumentation.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Isoxazole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed protocols for the synthesis, characterization, and in vitro evaluation of this compound, with a focus on its potential as an anticancer agent. The protocols are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of the isoxazole ring followed by an amide coupling reaction.

Materials and Reagents

-

Ethyl benzoylacetate

-

Hydroxylamine hydrochloride

-

Sodium ethoxide

-

Thionyl chloride (SOCl₂)

-

Methylamine solution (in THF or water)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Standard laboratory glassware and equipment

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-phenylisoxazol-3(2H)-one

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add ethyl benzoylacetate dropwise at room temperature.

-

After the addition is complete, add a solution of hydroxylamine hydrochloride in water.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-phenylisoxazol-3(2H)-one.

Step 2: Synthesis of 5-phenyl-3-isoxazolecarbonyl chloride

-

Suspend 5-phenylisoxazol-3(2H)-one in an excess of thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain the temperature until the reaction is complete (as monitored by the cessation of gas evolution and TLC).

-